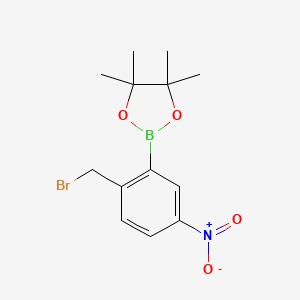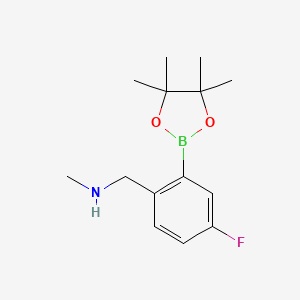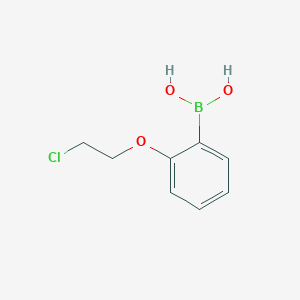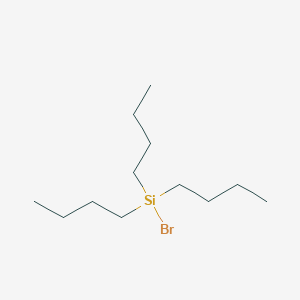
Bromo(tributyl)silane
Overview
Description
Bromotrimethylsilane and Bromo(triphenyl)silane are organosilicon compounds. They are used in various chemical reactions due to their reactivity.
Synthesis Analysis
Bromotrimethylsilane has been used as a selective reagent for the synthesis of bromohydrins . It’s an efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals .Molecular Structure Analysis
The molecular formula of Bromotrimethylsilane is C3H9BrSi , and for Bromo(triphenyl)silane, it’s C18H15BrSi .Chemical Reactions Analysis
Bromotrimethylsilane has been used in the bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin . These bromoderivatives are widely applied as fine chemicals in organic syntheses .Physical And Chemical Properties Analysis
The molecular weight of Bromotrimethylsilane is 153.09 , and for Bromo(triphenyl)silane, it’s 339.301 Da .Scientific Research Applications
Reductive Coupling and Silane Preparation
Bromo(tributyl)silane finds applications in the preparation of various organic molecules. One example is the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with carbonyl compounds, where this compound derivatives play a key role in producing high-yield adducts (Konno et al., 2011).
Surface Chemistry and Biomolecule Immobilization
In the field of surface chemistry, this compound derivatives are used for biomolecule immobilization on silicon wafers. This process involves forming thioether or disulfide bonds, making them valuable linking agents (McGovern & Thompson, 2000).
Radical Cyclization and Diastereoselectivity
This compound derivatives play a significant role in radical cyclization. They have been used to achieve high diastereoselective ratios in the synthesis of piperidines, demonstrating their potential in stereoselective organic synthesis (Gandon et al., 2004).
Photocatalytic Activation and Hydrosilylation
In photocatalytic processes, this compound derivatives are used for activating Si-H bonds in trisubstituted silanes. They facilitate the hydrosilylation of electron-poor alkenes under various conditions, including sunlight and flow conditions (Qrareya et al., 2015).
Biomolecule Immobilization Optimization
This compound derivatives are instrumental in optimizing biomolecule immobilization techniques on silicon substrates. This involves studying the effects of concentration and silanization time, which are crucial for the efficient and stable immobilization of biomolecules (Gunda et al., 2014).
Catalysis in Organic Chemistry
This compound and its derivatives are significant in organic synthesis, functioning as reducing agents and mediators in the formation of intermolecular carbon-carbon bonds via radicals. Their ability to react with a variety of organic substrates showcases their versatility in catalytic processes (Ballestri et al., 1991).
Metallaphotoredox Catalysis
In the field of metallaphotoredox catalysis, this compound derivatives are used for cross-electrophile coupling. This methodology enables the construction of Csp(3)-Csp(2) bonds under mild conditions, showcasing the reagent's strategic role in this domain (Zhang et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
bromo(tributyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRUTWLZGUITFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555995 | |
| Record name | Bromo(tributyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2116-80-5 | |
| Record name | Bromo(tributyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




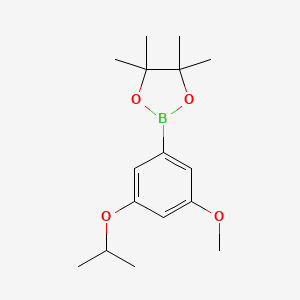


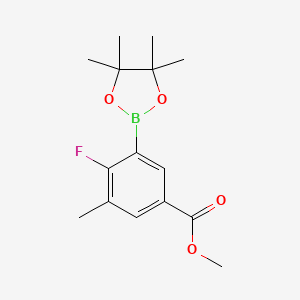

![[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3049520.png)
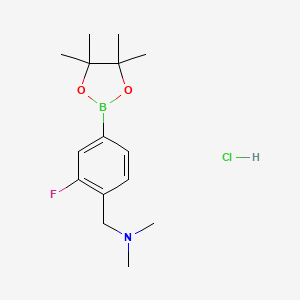
![2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3049522.png)

